3-(Aminomethyl)phenol

Description

This compound is a natural product found in Reseda media with data available.

Structure

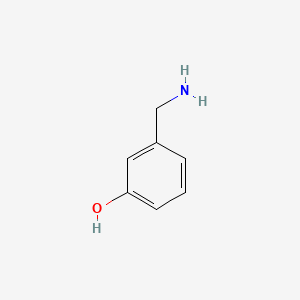

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZYADHPGVZMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902923 | |

| Record name | NoName_3499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73604-31-6, 73804-31-6 | |

| Record name | 3-(aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)phenol: Chemical Properties, Structure, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for 3-(Aminomethyl)phenol. Additionally, it contextualizes its biological activity as an inhibitor of key signaling kinases, offering a valuable resource for professionals in chemical research and drug development.

Core Chemical and Physical Properties

This compound, also known as 3-hydroxybenzylamine, is an organic compound containing both a phenol and an aminomethyl group. Its bifunctional nature makes it a versatile building block in medicinal chemistry and material science.

Data Presentation: Quantitative Properties

| Property | Value | Citation / Note |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid or powder | |

| Melting Point | 167-171 °C | |

| Boiling Point | Data not available; likely decomposes at atmospheric pressure. | For reference, 3-aminophenol boils at 164 °C at 11 mmHg.[3] |

| pKa₁ (Phenolic -OH) | ~9.82 (at 20 °C) | Value for 3-aminophenol, expected to be similar.[4] |

| pKa₂ (Ammonium -NH₃⁺) | ~4.37 (at 20 °C) | Value for 3-aminophenol, expected to be similar.[4] |

| Water Solubility | Quantitative data not readily available. | |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 73604-31-6 | [5][6] |

| SMILES | C1=CC(=CC(=C1)O)CN | [1] |

| InChIKey | JNZYADHPGVZMQK-UHFFFAOYSA-N | [1][2][5] |

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group and an aminomethyl group at positions 1 and 3, respectively.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound. The protocols provided are based on established chemical literature and represent standard practices for a compound of this class.

Synthesis Protocol: Demethylation of 3-Methoxybenzylamine

A common route for the preparation of this compound (also known as 3-hydroxybenzylamine) is the demethylation of its methoxy precursor, 3-methoxybenzylamine. The following protocol is adapted from patent literature describing this transformation.

Materials:

-

3-Methoxybenzylamine

-

48% Hydrobromic acid (HBr)

-

Sodium hydroxide (NaOH) aqueous solution (e.g., 20-40%)

-

Hydrochloric acid (HCl) (e.g., 30%)

-

An ether-based solvent (e.g., diethyl ether or methyl tert-butyl ether)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 3-methoxybenzylamine.

-

Acid Addition: Under stirring, slowly add an excess of 48% hydrobromic acid. The molar ratio of HBr to 3-methoxybenzylamine is typically in the range of 3:1 to 4:1.

-

Reflux: Heat the reaction mixture to reflux (approximately 120-125°C) and maintain this temperature for several hours (e.g., 4-6 hours) to ensure complete demethylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Extraction: After cooling to room temperature, carefully neutralize the acidic mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step is performed in an ice bath to manage the exothermic reaction. The resulting aqueous solution is then extracted with an ether solvent to remove any non-phenolic organic impurities.

-

Acidification and Crystallization: The aqueous phase is separated and cooled in an ice water bath. The pH is then carefully adjusted to 9-10 with hydrochloric acid. This brings the zwitterionic compound to its isoelectric point, causing it to precipitate out of the solution.

-

Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the final product, this compound.

Analytical Characterization Protocols

This representative isocratic HPLC method is suitable for assessing the purity of this compound and related aminophenol compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18; 250 x 4.6mm, 5 µm).

-

Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. For example, a phosphate buffer (pH 6.3) and acetonitrile. A typical starting condition could be an isocratic elution with 90:10 (v/v) buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 275 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Instrumentation: A 300 or 400 MHz NMR spectrometer.

-

Parameters: Standard acquisition parameters for ¹H NMR.

-

Expected Signals: Protons on the aromatic ring are expected to appear in the 6.5-7.5 ppm range. The methylene (-CH₂-) protons of the aminomethyl group would typically appear between 3.5 and 4.0 ppm. The chemical shifts of the -OH and -NH₂ protons can be broad and variable, and may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

-

Instrumentation: A 75 or 100 MHz NMR spectrometer.

-

Parameters: Standard proton-decoupled ¹³C acquisition.

-

Expected Signals: Aromatic carbons are expected in the 110-160 ppm region, with the carbon bearing the hydroxyl group appearing at the higher end of this range. The methylene carbon should appear in the 40-50 ppm range.

-

-

Sample Preparation: As this compound is a solid, the KBr-pellet technique is suitable.[1] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Bands:

-

O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (primary amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Bands just above 3000 cm⁻¹.

-

N-H bend (primary amine): A band around 1590-1650 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (phenol): A strong band in the 1200-1300 cm⁻¹ region.

-

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

-

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is suitable for this polar molecule.

-

Ionization Mode: Positive ion mode is preferred to protonate the basic amino group, forming the [M+H]⁺ ion.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of about 10-100 µg/mL. The solution may be infused directly or injected via an LC system.

-

Expected Mass: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to its monoisotopic mass plus the mass of a proton (123.0684 + 1.0078 ≈ 124.0762).

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of Growth Factor Receptor Kinases (GRKs) and Protein Kinase C (PKC). These kinases are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The diagram below illustrates a generalized signal transduction cascade initiated by a growth factor, highlighting the points of inhibition by this compound.

As shown in Figure 2, the binding of a growth factor to its receptor (a Receptor Tyrosine Kinase, RTK, or Growth factor Receptor Kinase, GRK) triggers a downstream cascade. One major branch of this cascade involves the activation of Phospholipase C (PLC), which generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG, in turn, is a key activator of Protein Kinase C (PKC). By inhibiting both the initial receptor kinase and the downstream PKC, this compound can effectively block the propagation of the signal, thereby modulating cellular responses. This dual inhibitory action makes it and its derivatives interesting candidates for further investigation in drug discovery programs targeting hyperproliferative disorders.

References

- 1. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR [sigmaaldrich.com]

- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. This compound | 73604-31-6 [sigmaaldrich.cn]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various synthetic pathways for producing 3-hydroxybenzylamine, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document details several common synthetic routes, offering in-depth experimental protocols and comparative quantitative data to assist researchers in selecting and optimizing a suitable method for their specific needs.

Pathway 1: Demethylation of 3-Methoxybenzylamine

This pathway involves the cleavage of the methyl ether in 3-methoxybenzylamine to yield the desired 3-hydroxybenzylamine. A common and effective method for this demethylation is the use of strong acids, such as hydrobromic acid. This approach is often favored for its high yield and relatively straightforward procedure.[1]

Caption: Demethylation of 3-Methoxybenzylamine to 3-Hydroxybenzylamine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-hydroxybenzylamine from 3-methoxybenzylamine is provided in US Patent US12024483B2.[1] The following is a representative procedure based on this patent:

-

Reaction Setup: To a 1 L reactor equipped with a thermometer, dropping funnel, mechanical stirrer, heating mantle, and distillation apparatus, add 708.0 g (3.5 mol) of 40% hydrobromic acid.

-

Addition of Starting Material: While stirring, add 137.2 g (1.0 mol) of 3-methoxybenzylamine dropwise via the dropping funnel.

-

Reaction and Distillation: After the addition is complete, heat the mixture to distill off excess water until the temperature at the top of the distillation apparatus reaches above 120°C.

-

Work-up: Cool the reaction mixture. A precipitate may form. Add a pre-cooled aqueous solution of sodium hydroxide until the precipitate completely dissolves.

-

Extraction: Extract the aqueous solution with an organic solvent such as isopropyl ether to remove any non-alkali-soluble organic impurities.

-

Precipitation and Isolation: Adjust the pH of the aqueous phase to 9-10 with hydrochloric acid under ice-water cooling to precipitate the product.

-

Purification and Drying: Collect the precipitate by suction filtration, wash with water, and dry under vacuum to obtain the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Yield | 94.0% | [1] |

| Purity (GC) | >99.0% | [1] |

| Water Content | 0.43% | [1] |

Pathway 2: Reductive Amination of 3-Hydroxybenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this pathway, 3-hydroxybenzaldehyde is reacted with an amine source, typically ammonia, in the presence of a reducing agent to form 3-hydroxybenzylamine.

Caption: Reductive Amination of 3-Hydroxybenzaldehyde.

Experimental Protocol:

The following is a general protocol for the reductive amination of an aromatic aldehyde, which can be adapted for 3-hydroxybenzaldehyde.

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Addition of Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Formation of Imine (optional): Stir the mixture at room temperature to allow for the formation of the intermediate imine. This step can be monitored by techniques like TLC or GC-MS.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature until the reaction is complete.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Representative Value | Reference |

| Yield | 80-95% | General literature on reductive amination |

| Purity | >95% (after purification) | General literature on reductive amination |

Pathway 3: Reduction of 3-Hydroxybenzonitrile

The reduction of a nitrile group provides a direct route to the corresponding primary amine. In this pathway, 3-hydroxybenzonitrile is reduced to 3-hydroxybenzylamine using a suitable reducing agent, commonly through catalytic hydrogenation.

Caption: Reduction of 3-Hydroxybenzonitrile to 3-Hydroxybenzylamine.

Experimental Protocol:

The following is a representative protocol for the catalytic hydrogenation of a nitrile, which can be applied to 3-hydroxybenzonitrile.

-

Catalyst Preparation: Prepare or procure a suitable hydrogenation catalyst, such as Raney Nickel or palladium on carbon (Pd/C).

-

Reaction Setup: In a hydrogenation vessel, suspend 3-hydroxybenzonitrile and the catalyst in a suitable solvent, such as ethanol or methanol. The addition of ammonia can help to suppress the formation of secondary amine byproducts.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Work-up: Carefully filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product can be purified by recrystallization or distillation under reduced pressure.

Quantitative Data:

Specific quantitative data for the reduction of 3-hydroxybenzonitrile is not detailed in the provided search results. However, catalytic hydrogenation of nitriles is a well-established and generally efficient reaction.

| Parameter | Representative Value | Reference |

| Yield | 70-90% | General literature on nitrile reduction |

| Purity | >95% (after purification) | General literature on nitrile reduction |

Pathway 4: From 3-Nitrobenzaldehyde

This multi-step pathway involves the initial reduction of the nitro group of 3-nitrobenzaldehyde to an amine, followed by the reductive amination of the aldehyde functionality. This can potentially be performed as a one-pot reaction.

Caption: Synthesis of 3-Hydroxybenzylamine from 3-Nitrobenzaldehyde.

Experimental Protocol:

The following is a conceptual one-pot protocol for the synthesis of 3-hydroxybenzylamine from 3-nitrobenzaldehyde.

-

Reaction Setup: In a suitable reactor, dissolve 3-nitrobenzaldehyde in a solvent mixture, potentially including a hydrogen donor like formic acid or isopropanol.

-

Catalyst Addition: Add a catalyst that can facilitate both the reduction of the nitro group and the reductive amination, such as a supported palladium or nickel catalyst.

-

Amine Source: Introduce a source of ammonia.

-

Reaction: Heat the mixture under an inert atmosphere. The reaction proceeds through the initial reduction of the nitro group to 3-aminobenzaldehyde, which then undergoes in-situ reductive amination.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the catalyst, and perform a standard aqueous work-up followed by extraction. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

The overall yield of this two-step, one-pot synthesis would be dependent on the efficiency of both the nitro group reduction and the subsequent reductive amination.

| Parameter | Estimated Value | Reference |

| Overall Yield | 60-80% | Estimated based on typical yields of individual steps |

| Purity | >95% (after purification) | General literature on multi-step synthesis |

Summary and Comparison of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| 1 | 3-Methoxybenzylamine | Hydrobromic acid | High yield, one-step reaction | Use of corrosive acid |

| 2 | 3-Hydroxybenzaldehyde | Ammonia, Reducing Agent | Versatile, mild conditions | May require purification to remove byproducts |

| 3 | 3-Hydroxybenzonitrile | H₂, Catalyst (e.g., Raney Ni) | Direct conversion | Requires specialized hydrogenation equipment |

| 4 | 3-Nitrobenzaldehyde | Catalyst, H-donor, Ammonia | Potentially a one-pot reaction | Multi-step, potential for more byproducts |

This guide provides a foundational understanding of the primary synthetic routes to 3-hydroxybenzylamine. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory. For industrial-scale production, the demethylation of 3-methoxybenzylamine appears to be a highly efficient and well-documented method. For laboratory-scale synthesis, reductive amination of 3-hydroxybenzaldehyde offers a versatile and accessible option.

References

An In-depth Technical Guide to the Characterization of 3-(Aminomethyl)phenol (CAS Number: 73604-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a versatile organic compound with significant potential in pharmaceutical research and development. Its chemical structure, featuring both a phenol and a primary amine group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, detailed experimental protocols for its analysis, and insights into its biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 73604-31-6 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][3] |

| Molecular Weight | 123.15 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystals | [5] |

| Melting Point | 165-168 °C | |

| Solubility | Soluble in water and ethanol | |

| Purity | Typically >97% | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of 3-hydroxybenzonitrile. This process typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol: Synthesis via Reduction of 3-Hydroxybenzonitrile

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-hydroxybenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

-

Reduction: The flask is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.

-

Filtration and Extraction: The resulting slurry is filtered, and the solid residue is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: The crude product is dissolved in a minimum amount of hot solvent, such as a mixture of methanol and water or ethanol and water.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.

-

Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum to afford pure this compound.[6]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[5][7][8]

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Phenolic -OH |

| ~7.1 | Triplet | 1H | Aromatic C-H |

| ~6.6-6.8 | Multiplet | 3H | Aromatic C-H |

| ~3.6 | Singlet | 2H | -CH₂- |

| ~3.0 (broad) | Singlet | 2H | -NH₂ |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~157 | Aromatic C-OH |

| ~145 | Aromatic C-CH₂ |

| ~129 | Aromatic C-H |

| ~116 | Aromatic C-H |

| ~114 | Aromatic C-H |

| ~113 | Aromatic C-H |

| ~45 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[1][9][10]

-

Pellet Formation: The finely ground mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad) | O-H stretch | Phenolic -OH |

| 3100-3300 | N-H stretch | Primary amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2950 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1580-1620 | C=C stretch | Aromatic ring |

| 1450-1500 | N-H bend | Primary amine (-NH₂) |

| 1200-1300 | C-O stretch | Phenolic C-O |

| 1000-1100 | C-N stretch | Aliphatic amine C-N |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[11][12]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 123).

-

Major Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups, such as the loss of the amino group (-NH₂) or the hydroxymethyl group (-CH₂OH).

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of G-protein coupled receptor kinases (GRKs) and protein kinase C (PKC).[13] These enzymes play crucial roles in cellular signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.

Inhibition of G-Protein Coupled Receptor Kinase (GRK) Signaling

GRKs are a family of serine/threonine kinases that phosphorylate activated G-protein coupled receptors (GPCRs), leading to their desensitization and internalization.[14][15] By inhibiting GRKs, this compound can modulate the signaling of numerous GPCRs, which are important drug targets.

Caption: Inhibition of GRK signaling by this compound.

Inhibition of Protein Kinase C (PKC) Signaling

PKC is a family of kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC enzymes are activated by signals such as increases in the concentration of diacylglycerol or calcium ions (Ca²⁺).[4][16]

Caption: Inhibition of PKC signaling by this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also an irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the characterization of this compound (CAS 73604-31-6). The information presented, including its physicochemical properties, comprehensive experimental protocols for its synthesis and analysis, and its known biological activities, will be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these characteristics is essential for the effective and safe utilization of this compound in the pursuit of novel therapeutic agents.

References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001169) [hmdb.ca]

- 9. shimadzu.com [shimadzu.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-(Aminomethyl)phenol: A Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, a bifunctional aromatic compound, serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a nucleophilic aminomethyl group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules and pharmacologically active agents. This technical guide provides an in-depth overview of the properties, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 114-118 °C | N/A |

| Boiling Point | 274.5 °C at 760 mmHg | N/A |

| CAS Number | 73604-31-6 | --INVALID-LINK-- |

| pKa (amino group) | ~9.5 (estimated) | N/A |

| pKa (hydroxyl group) | ~10.2 (estimated) | N/A |

Core Synthetic Applications: N-Acylation

One of the most fundamental and widely employed reactions involving this compound is the N-acylation of its primary amine. This transformation is a cornerstone for introducing a variety of functional groups and building molecular complexity. The resulting N-acyl derivatives are key intermediates in the synthesis of numerous pharmaceutical compounds. A general and efficient method for the N-acetylation of amines and phenols involves the use of acetic anhydride, often under solvent-free conditions, which aligns with the principles of green chemistry.[1]

General Reaction Scheme:

Caption: N-Acylation of this compound.

Quantitative Data for N-Acetylation

The following table summarizes typical quantitative data for the N-acetylation of benzylamine and substituted phenols using acetic anhydride under solvent-free conditions, which can be considered analogous to the reaction with this compound.

| Substrate | Molar Ratio (Substrate:Ac₂O) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | 1:1.5 | 60 | 0.5 | 98 | [1] |

| Phenol | 1:1.5 | 60 | 12 | 99 | [1] |

| 4-Methylphenol | 1:1.5 | 60 | 20 | >99 | [1] |

| 3-Bromophenol | 1:1.5 | 60 | 20 | >99 | [1] |

Based on these results, the N-acetylation of this compound is expected to proceed in high yield under similar conditions.

Experimental Protocols

Detailed Methodology for N-Acetylation of this compound

This protocol is adapted from a general, efficient, and solvent-free method for the acetylation of amines and phenols.[1]

Materials:

-

This compound

-

Acetic anhydride

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate

-

Hexane

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol, 123.15 mg).

-

Add acetic anhydride (1.5 mmol, 0.14 mL) to the flask.

-

The mixture is stirred at 60 °C using a magnetic stirrer and heating mantle.

-

The progress of the reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

-

Upon completion of the reaction (typically within 1-2 hours), the reaction mixture is allowed to cool to room temperature.

-

The crude product is dissolved in ethyl acetate (20 mL) and transferred to a separatory funnel.

-

The organic layer is washed with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, N-(3-hydroxybenzyl)acetamide, can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Application in Drug Discovery: Targeting the Norepinephrine Transporter

Derivatives of this compound are of significant interest in drug discovery, particularly as modulators of monoamine transporters. The structural motif of a phenyl ring with an amino or substituted amino group is a common feature in many neurologically active compounds. Benzylamine derivatives, which are structurally related to this compound, have been shown to inhibit the reuptake of catecholamines, including norepinephrine.[2] This inhibition increases the concentration of norepinephrine in the synaptic cleft, a mechanism of action for many antidepressant and ADHD medications.

Signaling Pathway: Norepinephrine Reuptake Inhibition

The norepinephrine transporter (NET) is a key protein responsible for the reuptake of norepinephrine from the synapse back into the presynaptic neuron, thus terminating its signaling. Inhibitors of NET block this reuptake process, leading to an increased duration and concentration of norepinephrine in the synapse, which can then continue to stimulate postsynaptic adrenergic receptors.

Caption: Norepinephrine reuptake and its inhibition.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an N-acylated derivative of this compound.

Caption: Workflow for N-acylation of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for straightforward and efficient modification, leading to a wide array of complex molecules. The N-acylation reaction, in particular, provides a robust method for generating key intermediates for the synthesis of pharmacologically active compounds. The structural similarity of its derivatives to known norepinephrine reuptake inhibitors highlights its potential in the development of new treatments for neurological and psychiatric disorders. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Methodological & Application

Application Note: Derivatization of 3-(Aminomethyl)phenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the chemical derivatization of 3-(Aminomethyl)phenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging.[1][2] Derivatization is a necessary sample preparation step that modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[2][3][4] This document outlines a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a robust and widely used reagent for derivatizing compounds with active hydrogens, such as those found in the hydroxyl and amine groups of this compound.[5][6]

Principle of Derivatization

Gas chromatography requires analytes to be volatile and thermally stable.[5][7] this compound contains both a phenolic hydroxyl (-OH) and a primary amine (-NH2) group. The active hydrogens in these functional groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility, making it unsuitable for direct GC analysis.

Silylation is a common derivatization technique that replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups.[2][5] This process effectively masks the polar functional groups, which disrupts hydrogen bonding, thereby increasing the molecule's volatility and improving its chromatographic properties, such as peak shape and sensitivity.[8][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), is highly effective for silylating both alcohols, phenols, and amines.[5][6] The reaction byproducts are volatile and typically do not interfere with the chromatographic analysis.[6]

The chemical derivatization reaction is illustrated below.

Figure 1: Logical diagram of the silylation reaction.

Experimental Protocol

This protocol provides a step-by-step guideline for the derivatization of this compound using BSTFA with 1% TMCS.

2.1. Materials and Reagents

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile (GC grade)

-

Methanol (HPLC grade)

-

Nitrogen gas (high purity)

-

5 mL reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Micropipettes

2.2. Standard Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a series of working standards by diluting the stock solution with methanol to desired concentrations (e.g., 1-100 µg/mL).

2.3. Sample Preparation and Derivatization Workflow The overall workflow from sample preparation to analysis is depicted below.

Figure 2: Experimental workflow for derivatization.

2.4. Detailed Derivatization Procedure

-

Aliquot Sample: Transfer 100 µL of the sample or working standard solution into a 5 mL reaction vial.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. Silylation reagents are extremely sensitive to moisture, so ensuring the sample is anhydrous is critical for a successful reaction.[7][8][10]

-

Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue. Then, add 100 µL of BSTFA with 1% TMCS to the vial.[3]

-

Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure complete derivatization.[6][11]

-

Cooling: After heating, remove the vial and allow it to cool to room temperature.

-

Analysis: The sample is now ready for injection. Transfer the supernatant to a GC autosampler vial if necessary. Inject 1 µL of the derivatized sample into the GC-MS system.

Data and Expected Performance

The following tables summarize typical instrument parameters and expected performance characteristics for the analysis of derivatized this compound. Actual values may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Typical GC-MS Operating Parameters

| Parameter | Value |

| GC System | Agilent GC-MS or equivalent |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[12] |

| Injection Mode | Splitless |

| Injector Temp. | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 70°C, hold 2 min; ramp to 280°C at 15°C/min; hold 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 500 m/z |

Table 2: Representative Performance Characteristics (Note: These values are representative for the analysis of derivatized phenolic compounds and should be established experimentally for this compound in your laboratory)

| Parameter | Expected Value |

| Linearity (R²) | > 0.995[11] |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[11] |

| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/mL[11] |

| Reproducibility (%RSD) | < 10%[13] |

Conclusion

The silylation protocol described provides a reliable and robust method for the derivatization of this compound, enabling sensitive and accurate quantification by GC-MS. This procedure effectively increases the analyte's volatility and improves its chromatographic behavior. The provided workflow, instrument parameters, and performance characteristics serve as a comprehensive guide for researchers in analytical chemistry and drug development to implement this method.

References

- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

Application Note: A Scalable Synthesis of 3-(Aminomethyl)phenol via Catalytic Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure incorporates a reactive primary amine and a phenolic hydroxyl group, making it a versatile intermediate. As the demand for compounds derived from this intermediate grows, the need for a robust, safe, and scalable synthetic protocol becomes paramount. This application note details a scalable experimental setup for the synthesis of this compound via the catalytic hydrogenation of 3-hydroxybenzonitrile. This method is preferred for scale-up over stoichiometric reductions (e.g., using metal hydrides like LiAlH₄) due to higher atom economy, easier product isolation, and improved safety profiles.[1][2]

Synthesis Pathway and Strategy

The chosen synthetic route is the catalytic hydrogenation of 3-hydroxybenzonitrile. This reaction involves the reduction of the nitrile group to a primary amine using molecular hydrogen in the presence of a heterogeneous catalyst.

Reaction: 3-Hydroxybenzonitrile + 2H₂ --(Catalyst)--> this compound

Several catalysts can be employed for this transformation, with Palladium on Carbon (Pd/C) and Raney Nickel being common choices.[1][3] The process is typically carried out in a pressure reactor (autoclave) to achieve the necessary hydrogen pressure for the reaction to proceed efficiently.

The overall workflow for this scaled-up synthesis is depicted below.

References

Application Notes and Protocols: Synthesis of Chromone Derivatives Utilizing an Aminomethyl Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with significant pharmacological activities.[1][2] The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Modifications at various positions of the chromone ring have led to the development of potent agents with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]

The introduction of an aminomethyl group, particularly at the 3-position of the chromone ring, has been shown to be a valuable strategy for enhancing the biological activity and modulating the pharmacokinetic properties of these compounds.[4] 3-Aminomethylchromone derivatives have demonstrated potential as antihypertensive agents and can serve as peptidomimetics.[4][5] This document provides detailed protocols and application notes on the synthesis of chromone derivatives featuring a 3-aminomethyl group, with a focus on established synthetic routes.

General Synthetic Strategies

The synthesis of 3-aminomethylchromones often involves the introduction of the aminomethyl group onto a pre-formed chromone or chromanone ring system. The Mannich reaction is a cornerstone of this approach, providing a versatile method for C-aminomethylation.[6][7]

A common and effective strategy for synthesizing Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones involves a multi-step process.[5][8] This pathway begins with a Mannich reaction on a 2-aryl-8-bromo-6-chlorochroman-4-one or a corresponding chalcone precursor to yield a 3-methylenechroman-4-one intermediate. This is followed by an aza-Michael reaction to introduce the aminomethyl group and subsequent oxidation to furnish the final chromone derivative.[5][8]

The direct use of 3-(Aminomethyl)phenol as a starting material for the synthesis of the entire chromone scaffold presents significant challenges due to the presence of multiple reactive sites: the phenolic hydroxyl, the primary amine, and the activated aromatic ring. A plausible, though not yet explicitly documented, approach would necessitate a carefully planned protection strategy. The amino group could be protected, for example, as a carbamate (e.g., Boc or Cbz), and the phenolic hydroxyl could be protected as an ether (e.g., methyl or benzyl ether). This doubly protected intermediate could then potentially be elaborated into a 2'-hydroxyacetophenone derivative, a key precursor for many chromone syntheses. Following the construction of the chromone ring, sequential deprotection would be required to reveal the desired this compound-substituted chromone.

Experimental Protocols

The following protocol is adapted from the synthesis of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones.[5][8]

Protocol 1: Synthesis of 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chromone

This protocol is divided into three key steps:

-

Step A: Mannich Reaction to form 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one.

-

Step B: Aza-Michael Addition to introduce the Cbz-aminomethyl group.

-

Step C: Oxidation to form the final chromone derivative.

Materials:

-

2-Aryl-8-bromo-6-chlorochroman-4-one

-

N,N-Dimethylformamide (DMF)

-

Paraformaldehyde

-

Diisopropylamine

-

1,4-Dioxane

-

Benzyl carbamate (Cbz-NH2)

-

Potassium carbonate (K2CO3)

-

Selenium dioxide (SeO2)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for column chromatography

Step-by-Step Procedure:

Step A: Synthesis of 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one

-

To a solution of 2-aryl-8-bromo-6-chlorochroman-4-one (1.0 eq) in 1,4-dioxane, add paraformaldehyde (2.0 eq) and diisopropylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-methylenechroman-4-one intermediate.

Step B: Synthesis of 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chroman-4-one

-

Dissolve the 3-methylenechroman-4-one intermediate (1.0 eq) from Step A in DMF.

-

Add benzyl carbamate (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step C: Synthesis of 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chromone

-

Dissolve the crude product from Step B (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature and filter to remove selenium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a representative 3-aminomethylchromone derivative.

| Step | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| A | 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one | 75-85 | 7.8-6.9 (Ar-H), 6.1 (d, =CH₂), 5.4 (d, =CH₂), 5.3 (dd, H-2), 4.4-4.2 (m, H-3) | [M+H]⁺ |

| B | 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chroman-4-one | 80-90 | 7.9-6.8 (Ar-H), 7.4-7.2 (Cbz Ar-H), 5.1 (s, Cbz CH₂), 4.7 (dd, H-2), 3.8-3.5 (m, CH₂-N), 3.2-3.0 (m, H-3) | [M+H]⁺ |

| C | 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chromone | 60-70 | 8.2-7.0 (Ar-H), 7.4-7.2 (Cbz Ar-H), 5.1 (s, Cbz CH₂), 4.3 (d, CH₂-N) | [M+H]⁺ |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for a 3-aminomethylchromone derivative.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in Step A | Incomplete reaction. | Increase reaction time and/or temperature. Ensure reagents are fresh. |

| Decomposition of product. | Use milder reaction conditions if possible. | |

| Formation of multiple byproducts in Step B | Side reactions of the Michael acceptor. | Control the reaction temperature carefully. Use a less reactive base. |

| Incomplete oxidation in Step C | Insufficient oxidant. | Increase the equivalents of SeO₂. |

| Deactivation of the oxidant. | Use freshly opened or purified SeO₂. | |

| Difficulty in purification | Products have similar polarity. | Optimize the eluent system for column chromatography. Consider recrystallization. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Selenium dioxide (SeO₂) is highly toxic. Handle with extreme care and avoid inhalation of dust.

-

DMF is a reproductive toxin. Avoid skin contact and inhalation.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. kyivtoulouse.univ.kiev.ua [kyivtoulouse.univ.kiev.ua]

- 2. researchgate.net [researchgate.net]

- 3. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]

- 5. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mannich Reaction [organic-chemistry.org]

- 7. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Spectrophotometric Determination Using Aminophenol Reagents

Introduction

Spectrophotometry, a cornerstone of analytical chemistry, offers a robust platform for the quantitative analysis of a wide array of substances. When coupled with the versatile chemistry of aminophenol reagents, it provides simple, rapid, and sensitive methods for determining various analytes. Aminophenols and their derivatives can act as primary aromatic amines in diazotization-coupling reactions or as nucleophiles in condensation and oxidative coupling reactions, typically producing intensely colored products. The absorbance of these products, measured by a spectrophotometer, is directly proportional to the concentration of the analyte of interest.

These methodologies find extensive applications in environmental monitoring, pharmaceutical analysis, and clinical diagnostics due to their cost-effectiveness and amenability to automation. This document provides detailed application notes and protocols for the spectrophotometric determination of key analytes using aminophenol-based reagents.

Application Note 1: Spectrophotometric Determination of Nitrite in Water Samples

1.1. Principle

This method relies on the diazotization-coupling reaction, a classic colorimetric approach for nitrite determination. A primary aromatic amine, 4-aminophenylacetic acid, reacts with nitrite ions in a strongly acidic medium to form a stable diazonium salt. This intermediate is then coupled with a phenolic compound, such as resorcinol or phloroglucinol, to produce a highly colored and stable azo dye. The intensity of the resulting color is measured spectrophotometrically, and the absorbance is directly proportional to the nitrite concentration in the sample.

1.2. Experimental Protocol

1.2.1. Instrumentation

-

UV-Visible Spectrophotometer (e.g., Agilent Cary 60 or similar)

-

Quartz or glass cuvettes with a 1 cm path length

-

pH meter

-

Standard volumetric flasks and pipettes

1.2.2. Reagent Preparation

-

4-Aminophenylacetic Acid (0.25% w/v): Dissolve 0.25 g of 4-aminophenylacetic acid in 0.6 M Hydrochloric Acid (HCl) and dilute to 100 mL with the same acid.

-

Resorcinol Solution (0.1% w/v): Dissolve 0.1 g of resorcinol in distilled water and dilute to 100 mL.[1]

-

Phloroglucinol Solution (as an alternative coupling agent): Prepare a 0.25% (w/v) solution in distilled water.[2]

-

Hydrochloric Acid (0.6 M): Prepare by appropriate dilution of concentrated HCl.

-

Standard Nitrite Solution (100 µg/mL): Dissolve 0.150 g of dried sodium nitrite (NaNO₂) in distilled water and dilute to 1000 mL. This stock solution can be further diluted to prepare working standards.

1.2.3. Procedure

-

Pipette an aliquot of the water sample (e.g., 15 mL) containing nitrite into a 25 mL volumetric flask.[1]

-

Add 2 mL of the 0.25% 4-aminophenylacetic acid solution. Shake the flask well and allow it to stand for 15 minutes to ensure complete diazotization.[1][2]

-

Add 2 mL of the 0.1% resorcinol solution (or alternative coupling agent). Shake well and allow the color to develop for at least 1 minute.[1]

-

Dilute the solution to the mark (25 mL) with distilled water and mix thoroughly.

-

Measure the absorbance of the resulting orange-colored azo dye at the wavelength of maximum absorbance (λmax) against a reagent blank. The reagent blank is prepared using the same procedure but with distilled water instead of the sample.

1.3. Data Presentation

Quantitative data for the spectrophotometric determination of nitrite using aminophenol-based reagents are summarized below.

| Parameter | Method with Resorcinol | Method with Phloroglucinol |

| λmax | 455 nm[1] | 420 nm[2] |

| Linear Range | 0.1 - 2.4 µg/mL[1] | 0.04 - 1.8 µg/mL[2] |

| Molar Absorptivity | 2.27 x 10⁴ L·mol⁻¹·cm⁻¹[1] | 2.40 x 10⁴ L·mol⁻¹·cm⁻¹[2] |

| Sandell's Sensitivity | 2.03 x 10⁻³ µg·cm⁻²[1] | 1.90 x 10⁻³ µg·cm⁻²[2] |

| Correlation Coefficient (r²) | 0.9986[1] | 0.998[2] |

| Recovery | 91.16% - 101.4%[1] | 92.9% - 103%[2] |

1.4. Experimental Workflow Diagram

Caption: Workflow for Nitrite Determination.

Application Note 2: Determination of p-Aminophenol in Pharmaceutical Formulations

2.1. Principle

p-Aminophenol (PAP) is a critical impurity and a primary degradation product of paracetamol (acetaminophen). Its quantification is essential for quality control. This note describes two sensitive spectrophotometric methods.

-

Method A: Oxidative Coupling. This method is based on the oxidative coupling reaction of p-aminophenol with N-(1-naphthyl)ethylenediamine dihydrochloride (N-NED) in the presence of potassium iodate (KIO₃) as an oxidizing agent in an alkaline medium. This reaction forms a stable, water-soluble, and intensely colored product suitable for spectrophotometric quantification.[3]

-

Method B: Cloud Point Extraction (CPE). This preconcentration technique enhances sensitivity. PAP reacts with p-(dimethylamino)benzaldehyde (DAB) in an acidic medium to form a Schiff base. This product is then extracted into a surfactant-rich phase (micelles of Triton X-114 and SDS) by inducing phase separation through heating or electrolyte addition. The concentrated analyte in the small volume of the surfactant phase is then measured.[4]

2.2. Experimental Protocols

2.2.1. Instrumentation

-

UV-Visible Spectrophotometer

-

Thermostatic water bath and centrifuge (for CPE)

2.2.2. Protocol for Method A (Oxidative Coupling)

-

Reagent Preparation:

-

p-Aminophenol Standard (100 µg/mL): Dissolve 0.01 g of p-aminophenol in 10 mL of ethanol and dilute to 100 mL with distilled water.[3]

-

N-NED Solution (0.005 M): Dissolve 0.1295 g of N-NED in 100 mL of distilled water.[3]

-

Potassium Iodate Solution (0.015 M): Prepare by dissolving the appropriate amount of KIO₃ in distilled water.[3]

-

Alkaline Buffer: Prepare a suitable alkaline solution (e.g., 1 M NaOH).

-

-

Procedure for Paracetamol Hydrolysis (if determining PAP from Paracetamol):

-

Accurately weigh a quantity of powdered tablets equivalent to 0.250 g of paracetamol.[5]

-

Dissolve in boiling distilled water, filter, and complete the volume to 250 mL.

-

Transfer a 150 mL aliquot to a round-bottom flask, add 25 mL of concentrated HCl, and reflux for one hour.[5]

-

Cool the solution, neutralize with 20% sodium carbonate, and dilute to 250 mL with distilled water.[5] This solution now contains PAP.

-

-

Color Development Procedure:

-

Transfer an aliquot of the sample (or hydrolyzed paracetamol solution) containing 10-160 µg of PAP into a 25 mL volumetric flask.

-

Add 2 mL of 0.015 M potassium iodate solution.

-

Add the optimal volume of N-NED solution.

-

Add 1 M NaOH to make the medium alkaline.

-

Dilute to the mark with distilled water and measure the absorbance at 520 nm against a reagent blank.[3]

-

2.2.3. Protocol for Method B (Cloud Point Extraction)

-

Reagent Preparation:

-

p-(dimethylamino)benzaldehyde (DAB) Solution: Prepare a suitable concentration in an acidic medium.

-

Triton X-114 and Sodium Dodecyl Sulfate (SDS) Solutions: Prepare aqueous solutions of the desired concentrations.

-

NaCl Solution: Used as an electrolyte to induce phase separation.

-

-

Procedure:

-

In a centrifuge tube, mix the sample solution, acidic buffer, DAB solution, SDS solution, and Triton X-114 solution.

-

Add NaCl solution to facilitate phase separation.

-

Heat the mixture in a thermostatic water bath (e.g., at 40-50 °C) for a defined period (e.g., 15-20 min) until the solution becomes turbid.

-

Centrifuge the turbid solution (e.g., at 4000 rpm for 10 min) to separate the two phases. The surfactant-rich phase, containing the analyte, will settle at the bottom.

-

Decant the upper aqueous phase.

-

Dissolve the remaining surfactant-rich phase in a small volume of a suitable solvent (e.g., ethanol) and measure its absorbance.[4]

-

2.3. Data Presentation

| Parameter | Method A (Oxidative Coupling) | Method B (Cloud Point Extraction) |

| Reaction Principle | Oxidative Coupling with N-NED | Condensation with DAB, CPE |

| λmax | 520 nm[3] | Not specified, depends on Schiff base |

| Linear Range | 10 - 160 µg / 25 mL[3] | 0.05 - 1 mg/L (50 - 1000 ng/mL)[4] |

| Molar Absorptivity | 0.6002 x 10⁴ L·mol⁻¹·cm⁻¹[3] | Not directly stated, but enhancement factor is 3.3[4] |

| Limit of Detection (LOD) | Not specified | 0.03 mg/L (30 ng/mL)[4] |

| Relative Standard Deviation | ±0.89 to ±4.49%[3] | 1.4% (for 200 ng/mL)[4] |

2.4. Visualization of Methodologies

Caption: Oxidative Coupling Method for PAP.

Caption: Cloud Point Extraction Workflow for PAP.

Application Note 3: Simultaneous Determination of Phenol, 2-Aminophenol, and 4-Aminophenol in Water Samples

3.1. Principle

Phenolic compounds, including aminophenol isomers, often coexist in environmental water samples. Their simultaneous quantification by conventional spectrophotometry is challenging due to severe spectral overlap. Derivative spectrophotometry is a powerful technique to resolve this issue. The method involves calculating the derivative of the absorption spectrum, which can separate overlapping signals and eliminate background interference.[6] One effective approach is the Derivative Ratio-Zero Crossing Spectra (DRZCS) method. In this technique, the absorption spectrum of the ternary mixture is divided by the standard spectrum of one of the components (the "divisor"). The first derivative of this ratio spectrum is then calculated. The concentration of the other components can be determined by measuring the amplitude at the zero-crossing points of the divisor's derivative spectrum.[6][7]

3.2. Experimental Protocol

3.2.1. Instrumentation and Software

-

A high-resolution UV-Vis spectrophotometer (e.g., Agilent Cary 60) with accompanying software capable of spectral manipulation (division, derivation).[6]

-

Quartz cells (1 cm path length).

3.2.2. Reagent and Standard Preparation

-

Solvent: Ethanol (Analytical Grade).

-

Standard Stock Solutions (100 µg/mL): Prepare separate stock solutions of Phenol (P), 2-Aminophenol (2-AP), and 4-Aminophenol (4-AP) in ethanol.[6]

-

Working Solutions: Prepare working standards and mixtures by appropriate dilution of the stock solutions with ethanol.

3.2.3. Procedure

-

Spectral Acquisition: Record the absorption spectra of the standard solutions and the ternary mixture sample from 200 to 400 nm with a 1 nm interval.[6]

-

Data Processing (DRZCS Method Example):

-

To determine 2-AP and 4-AP:

-

Divide the absorption spectrum of the ternary mixture by a standard spectrum of Phenol (e.g., 10 µg/mL).

-

Calculate the first derivative of the resulting ratio spectra (using a Δλ value of 8 nm is common).[6]

-

Measure the amplitude of the first derivative at the zero-crossing point of 4-AP to determine 2-AP.

-

Conversely, measure the amplitude at the zero-crossing point of 2-AP to determine 4-AP.

-

-

To determine Phenol (P):

-

Divide the absorption spectrum of the ternary mixture by a standard spectrum of a binary mixture of 2-AP and 4-AP.

-

Calculate the first derivative and measure the peak amplitude at a wavelength where the derivatives of the other two components are zero.

-

-

-

Calibration: Construct calibration curves by plotting the derivative amplitudes against the concentrations of the respective analytes.

3.3. Data Presentation

The performance of derivative spectrophotometry for the simultaneous analysis of phenolic compounds is highlighted below.

| Analyte | Method | Linear Range (µg/mL) | Correlation Coefficient (R²) |

| Phenol (P) | DRZCS, DDRS, SDS-CM | 2 - 60[6][8] | ≥ 0.9995[6][8] |

| 2-Aminophenol (2-AP) | DRZCS, DDRS, SDS-CM | 2 - 50[6][8] | ≥ 0.9995[6][8] |

| 4-Aminophenol (4-AP) | DRZCS, DDRS, SDS-CM | 2 - 50[6][8] | ≥ 0.9995[6][8] |

(DRZCS: Derivative Ratio-Zero Crossing Spectra; DDRS: Double Divisor Ratio Spectra; SDS-CM: Successive Derivative Subtraction coupled with Constant Multiplication)

3.4. Logical Diagram for Derivative Spectrophotometry

Caption: Logic of the DRZCS Method.

References

- 1. isca.me [isca.me]

- 2. isca.me [isca.me]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its purity and stability throughout the drug development process. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is suitable for purity assessment and stability-indicating assays.

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2] Most HPLC procedures for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) detection.[1] This approach is well-suited for stability-indicating methods, which are designed to separate and quantify the active pharmaceutical ingredient (API) from its process impurities and degradation products.[1]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Reagents and Materials

-

This compound reference standard (>98.0% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (OPA)

-

Water (HPLC grade or Milli-Q)

-

0.45 µm nylon filter

2. Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05% Triethylamine (TEA) in water (25:75 v/v), pH adjusted to 2.70 with OPA |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 239 nm |

| Run Time | 15 minutes |

4. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.05% TEA solution by adding 0.5 mL of TEA to 1000 mL of HPLC grade water. Adjust the pH of this solution to 2.70 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in a 75:25 (v/v) ratio. Filter the final mobile phase through a 0.45 µm nylon filter and degas before use.[3]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

5. Sample Preparation

Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the prepared standard and sample solutions and record the chromatograms. The retention time for this compound is expected to be around 4-6 minutes under these conditions.

Data Presentation

The performance of the HPLC method was evaluated for its suitability. The following table summarizes the validation parameters.

| Parameter | Result |

| Retention Time (min) | ~5.2 |

| Theoretical Plates | > 5000 |

| Tailing Factor | < 1.5 |

| Linearity (R²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

Mandatory Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of analytical method validation parameters.

The HPLC method described in this application note is simple, accurate, and precise for the determination of this compound. The method is suitable for routine quality control analysis and can be adapted for stability studies. The provided validation parameters demonstrate the reliability of the method. For use in a regulated environment, the method should be fully validated according to ICH guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)phenol

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.

Route 1: Catalytic Hydrogenation of 3-Hydroxybenzonitrile